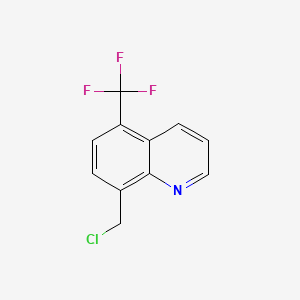
8-(Chloromethyl)-5-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of quinoline derivatives using trihaloisocyanuric acid as a halogen source under mild conditions . Another approach includes the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated pharmacons .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that can be performed under controlled conditions. The use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in the industrial production of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Chloromethyl)-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trihaloisocyanuric acid for halogenation, various nucleophiles for substitution reactions, and radical initiators for trifluoromethylation. Reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but with the chlorine and trifluoromethyl groups at different positions.
5-(Trifluoromethyl)quinoline: Lacks the chloromethyl group, affecting its reactivity and applications.
8-(Chloromethyl)quinoline: Lacks the trifluoromethyl group, impacting its lipophilicity and stability.
Uniqueness
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is unique due to the combined presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C11H7ClF3N |
|---|---|
Molekulargewicht |
245.63 g/mol |
IUPAC-Name |
8-(chloromethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-6-7-3-4-9(11(13,14)15)8-2-1-5-16-10(7)8/h1-5H,6H2 |
InChI-Schlüssel |
TXYZBXWJONFBCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



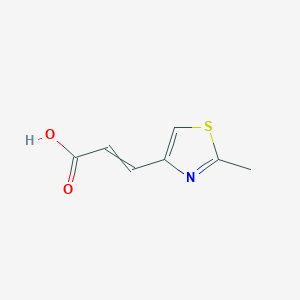
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)
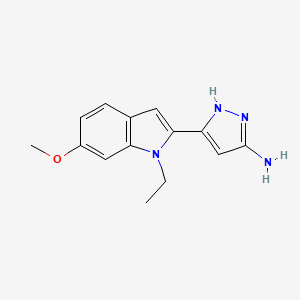
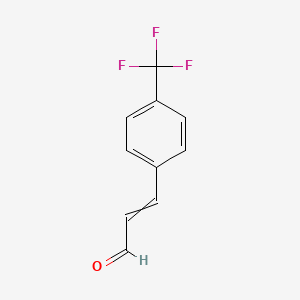

![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
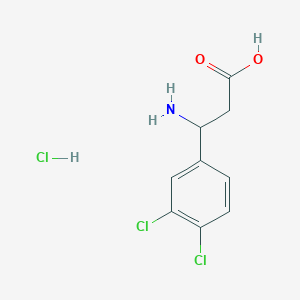
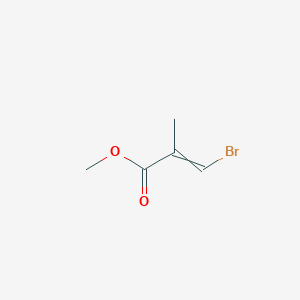
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
![1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid](/img/structure/B15157345.png)
